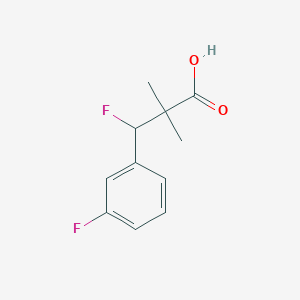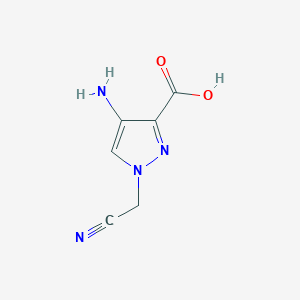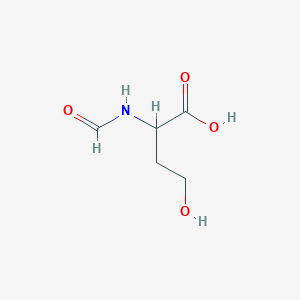![molecular formula C14H19NO3 B13176375 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid has several scientific research applications, including:
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to study potential drug interactions and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid can be compared with other similar compounds, such as:
3-Methyl-3-(4-methylphenyl)butanoic acid: This compound has a similar structure but differs in the position of the functional groups.
3-Methyl-2-{[(4-methylphenyl)acetyl]amino}butanoic acid: This compound has a similar molecular formula and is used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of research applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-methyl-2-[[2-(4-methylphenyl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)13(14(17)18)15-12(16)8-11-6-4-10(3)5-7-11/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
BAHCEYWWLYTXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


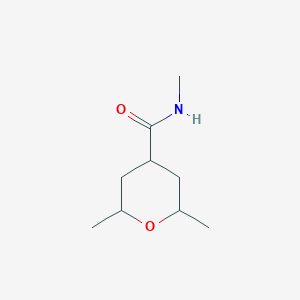
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)

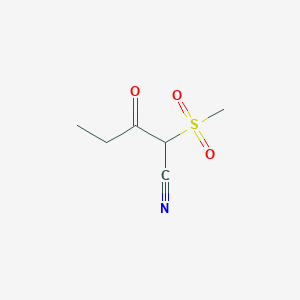
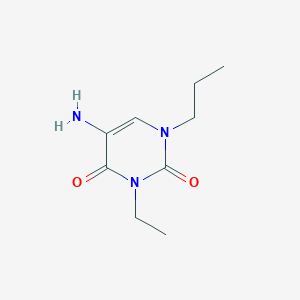
![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
